Complete Remission of Extra-Large MX-1 Mammary Carcinoma Xenografts with Infrequent Dosing Across 12-Day Intervals
In nude mice bearing extra-large MX-1 mammary carcinoma xenografts, ISO-Fludelone (45 mg/kg, 6-h i.v. infusion, Q12D × 4) achieved complete remission (CR) in 4 of 4 mice with no relapse through day 158, yielding a log cell kill (LCK) of approximately 10.94 [1]. In contrast, fludelone required a much more frequent dosing schedule of 25 mg/kg Q3D × 5 or Q2D × 9 to achieve cures against standard-sized MX-1 xenografts in a separate study [2]. The ability of ISO-Fludelone to achieve therapeutic cure with only four doses spaced 12 days apart represents a marked dosing convenience advantage over fludelone's more intensive regimen [1][2].
| Evidence Dimension | In vivo therapeutic cure of MX-1 xenografts – LCK and dosing schedule |
|---|---|
| Target Compound Data | ISO-Fludelone: LCK ≈ 10.94; 45 mg/kg Q12D × 4; CR 4/4, no relapse day 158 |
| Comparator Or Baseline | Fludelone: required 25 mg/kg Q3D × 5 or Q2D × 9 to achieve cures against standard-sized MX-1 xenografts [2] |
| Quantified Difference | ISO-Fludelone achieves cure with 12-day inter-dose intervals versus fludelone's required 2–3 day intervals; LCK ≈ 10.94 |
| Conditions | Nude mice bearing MX-1 human mammary carcinoma xenografts; 6-h i.v. infusion; experiments conducted at approximate maximum tolerated doses |
Why This Matters
Fewer, more infrequent doses reduce cumulative toxicity, simplify experimental logistics, and better approximate clinically feasible treatment schedules, making ISO-Fludelone a more translationally relevant research tool than fludelone.
- [1] Chou, T. C., Zhang, X., Zhong, Z. Y., Li, Y., Feng, L., Eng, S., Myles, D. R., Johnson, R., Wu, N., Yin, Y. I., Wilson, R. M., & Danishefsky, S. J. (2008). Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proceedings of the National Academy of Sciences, 105(35), 13157–13162. View Source
- [2] Chou, T. C., Dong, H., Zhang, X., Tong, W. P., & Danishefsky, S. J. (2005). Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route. Cancer Research, 65(20), 9445–9454. View Source
